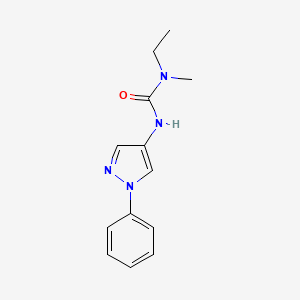
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea, also known as EPM, is a chemical compound that has been extensively studied for its potential use in scientific research. EPM belongs to the class of pyrazole derivatives, which are known for their wide range of biological activities.
作用机制
The exact mechanism of action of 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has also been shown to have antifungal properties and may be effective in the treatment of fungal infections.
实验室实验的优点和局限性
One of the main advantages of using 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea in lab experiments is its wide range of biological activities. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has been shown to have anti-inflammatory, antitumor, and antifungal properties, making it a versatile compound for use in research. However, one of the limitations of using 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea. One area of interest is the development of new synthetic routes for 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea that may improve its solubility and make it easier to work with in lab experiments. Another area of interest is the investigation of the potential use of 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea and to identify potential new targets for its use in scientific research.
合成方法
The synthesis of 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea involves the reaction of 1-phenyl-3-(1-pyrazolyl)urea with ethyl methyl ketone in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea as a white crystalline solid.
科学研究应用
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antifungal properties. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
属性
IUPAC Name |
1-ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-3-16(2)13(18)15-11-9-14-17(10-11)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKJAIPALBCVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)NC1=CN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



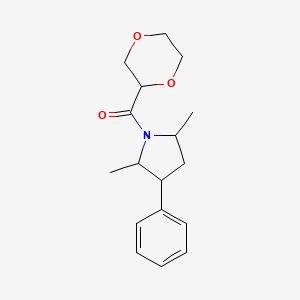
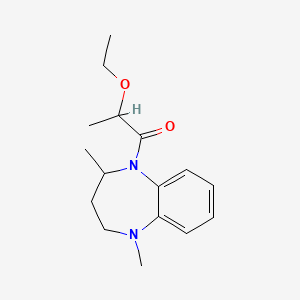
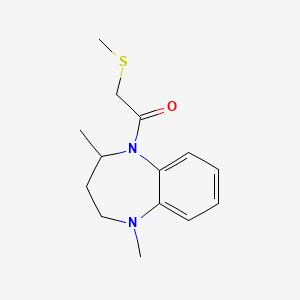
![N-(2-methoxyethyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592726.png)
![(2,6-difluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7592739.png)
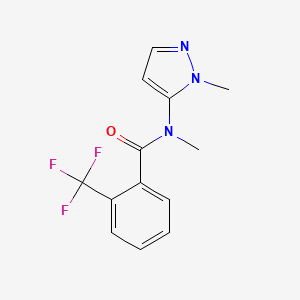
![N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7592751.png)
![Azocan-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7592764.png)
![4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)
![N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592785.png)
![N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592788.png)
![2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7592795.png)